molecular formula C15H16N2O2 B2388276 N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide CAS No. 499111-62-5

N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide

Cat. No.: B2388276
CAS No.: 499111-62-5
M. Wt: 256.305
InChI Key: ADGDGNJSDGENBT-UHFFFAOYSA-N
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Description

N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide is a useful research compound. Its molecular formula is C15H16N2O2 and its molecular weight is 256.305. The purity is usually 95%.
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Biological Activity

N-Cyclopropyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on various studies and findings regarding its mechanisms, efficacy, and applications.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to an indole structure, which is known for its diverse biological activities. The presence of the formyl group enhances its reactivity and potential interactions with biological targets.

Anticancer Activity

Research indicates that indole derivatives, including this compound, exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines such as HepG2 cells. The mechanism often involves the activation of caspases, particularly caspase-8, leading to programmed cell death .

Table 1: Anticancer Activity of Indole Derivatives

CompoundCell LineIC50 (μM)Mechanism
5rHepG210.56 ± 1.14Caspase-8 dependent apoptosis
N-CyclopropylVariousTBDTBD

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. Indole derivatives are known to interact with various bacterial and fungal strains, showing promising results against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans.

Table 2: Antimicrobial Efficacy

MicroorganismMIC (μM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Candida albicans16.69 - 78.23

The mechanisms through which this compound exerts its biological effects include:

  • Caspase Activation : Inducing apoptosis via caspase pathways.
  • Receptor Interaction : Binding to various receptors with high affinity, influencing multiple signaling pathways.
  • Antioxidant Properties : Potentially reducing oxidative stress in cells.

Case Studies and Research Findings

A series of studies have demonstrated the efficacy of similar compounds in various biological contexts:

  • Indole Derivatives in Cancer Therapy : A study highlighted the effectiveness of indole derivatives in inhibiting tumor growth in vivo, showcasing their potential as therapeutic agents in cancer treatment.
  • Antimicrobial Testing : Another research effort evaluated the antimicrobial properties of a range of indole derivatives, establishing a correlation between structural features and antimicrobial potency .

Conclusion and Future Directions

This compound represents a promising candidate for further research in pharmacology due to its diverse biological activities. Future studies should focus on:

  • Detailed structure-activity relationship (SAR) analyses to optimize efficacy.
  • In vivo studies to assess therapeutic potential and safety profiles.
  • Exploration of additional biological pathways influenced by this compound.

This compound's unique structure may provide insights into developing new drugs targeting specific diseases, particularly cancer and infections caused by resistant microbial strains.

Properties

IUPAC Name

N-cyclopropyl-2-(3-formyl-2-methylindol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-10-13(9-18)12-4-2-3-5-14(12)17(10)8-15(19)16-11-6-7-11/h2-5,9,11H,6-8H2,1H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGDGNJSDGENBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC(=O)NC3CC3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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